L-Tyrosine-d2-2

Description

The exact mass of the compound L-Tyrosine-2,6-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

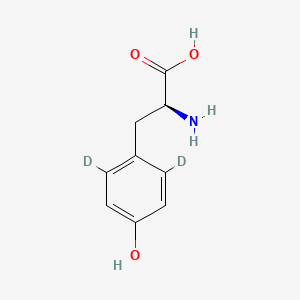

(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-RANRWVQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437458 | |

| Record name | L-Tyrosine-2,6-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57746-15-3 | |

| Record name | L-Tyrosine-2,6-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57746-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Tyrosine-d2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of Deuterated L-Tyrosine

This technical guide provides a comprehensive overview of L-Tyrosine-d2, a deuterated form of the non-essential amino acid L-Tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry.

Introduction to L-Tyrosine and its Deuterated Analogs

L-Tyrosine is a crucial amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine, as well as thyroid hormones and melanin.[1][2][3] Its role in these biological pathways makes it a significant molecule of interest in various fields of research, from neuroscience to endocrinology.

In analytical chemistry and drug development, stable isotope-labeled compounds are invaluable tools. L-Tyrosine-d2 is a form of L-Tyrosine where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4][5] This isotopic substitution results in a molecule that is chemically almost identical to its natural counterpart but has a higher mass. This property makes L-Tyrosine-d2 an excellent internal standard for quantitative analysis by mass spectrometry (MS), as it can be distinguished from the endogenous analyte while exhibiting similar behavior during sample preparation and analysis.[6][7]

Chemical Structure and Variants

The chemical structure of L-Tyrosine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a p-hydroxyphenyl group. Deuterium can be incorporated at various positions in the molecule, leading to different deuterated variants. The two most common commercially available variants are L-Tyrosine-3,3-d2 and L-Tyrosine-(phenyl-3,5-d2).

L-Tyrosine

Caption: Chemical structure of L-Tyrosine.

L-Tyrosine-3,3-d2

In this variant, two hydrogen atoms on the beta-carbon of the alanine side chain are replaced with deuterium.

Caption: Chemical structure of L-Tyrosine-3,3-d2.

L-Tyrosine-(phenyl-3,5-d2)

Here, two hydrogen atoms on the phenyl ring, at positions 3 and 5, are substituted with deuterium.

Caption: Chemical structure of L-Tyrosine-(phenyl-3,5-d2).

Physicochemical Properties

The key physicochemical properties of L-Tyrosine and its common deuterated analogs are summarized in the table below for easy comparison. The primary difference lies in their molecular weights due to the presence of deuterium atoms.

| Property | L-Tyrosine | L-Tyrosine-3,3-d2 | L-Tyrosine-(phenyl-3,5-d2) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ | C₉H₉D₂NO₃ |

| Molecular Weight | 181.19 g/mol [8] | 183.20 g/mol [6][9] | 183.20 g/mol |

| CAS Number | 60-18-4[7] | 72963-27-0[6][7] | 30811-19-9[9] |

| Appearance | White solid | Solid | Solid |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) | >300 °C (decomposes) |

| Isotopic Purity | N/A | Typically ≥98 atom % D[6] | Typically ≥98 atom % D |

| Chemical Purity | ≥98% | ≥98%[7] | ≥99% |

Experimental Protocols

Synthesis of Deuterated L-Tyrosine

The synthesis of deuterated amino acids can be achieved through various methods, primarily involving hydrogen-deuterium exchange reactions under acidic or basic conditions, or through enzymatic pathways.

A general approach for the deuteration of the aromatic ring of L-Tyrosine involves heating the amino acid in a solution of deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).[4] For instance, heating L-Tyrosine in 20% D₂SO₄ in D₂O for over two days can yield L-Tyrosine-d2 (3',5').[4] To achieve higher levels of deuteration, such as pentadeuteration (α,2,3,5,6), harsher conditions like heating at 180–190 °C in 50% D₂SO₄ in D₂O for 48 hours may be employed.[4]

Deuteration at the α- and β-positions of the side chain can be more complex and may involve multi-step synthetic routes or specific enzymatic reactions.[4] For example, racemized α-deuterated amino acids can be prepared by heating the corresponding amino acid with benzaldehyde in deuterated acetic acid.[4] Subsequent enzymatic resolution can then be used to isolate the desired L-enantiomer.[4]

Quantification of L-Tyrosine using L-Tyrosine-d2 as an Internal Standard by LC-MS/MS

The following is a generalized protocol for the quantification of L-Tyrosine in a biological matrix (e.g., human plasma) using L-Tyrosine-d2 as an internal standard. This method is based on the principles of stable isotope dilution and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

4.2.1. Materials and Reagents

-

L-Tyrosine (analyte standard)

-

L-Tyrosine-d2 (internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

4.2.2. Instrumentation

-

High-performance liquid chromatography (HPLC) system capable of gradient elution

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.2.3. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water to prepare individual 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards at desired concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working IS solution of L-Tyrosine-d2 at a concentration of 1 µg/mL by diluting the stock solution with 50:50 methanol/water.

4.2.4. Sample Preparation

-

Thaw biological samples (e.g., human plasma) on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample and to each calibration curve point.

-

Vortex for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube, and if necessary, filter through a 0.22 µm syringe filter into an HPLC vial.

4.2.5. LC-MS/MS Analysis

-

LC Column: A suitable column for retaining polar analytes, such as a C18 or a HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) for detection. The specific MRM transitions will depend on the instrument and the specific deuterated isomer used.

Workflow for LC-MS/MS Quantification

Caption: Generalized workflow for quantitative analysis.

Applications in Research and Drug Development

The primary application of L-Tyrosine-d2 is as an internal standard for the accurate quantification of L-Tyrosine in various biological matrices.[4][6] This is crucial in numerous research areas:

-

Metabolic Studies: To accurately measure L-Tyrosine levels in studies of amino acid metabolism and related disorders.

-

Neuroscience Research: For quantifying L-Tyrosine as a precursor to dopamine and norepinephrine in studies of neurological function and disease.

-

Pharmacokinetic Studies: In drug development, to assess the effect of new chemical entities on the metabolism of endogenous compounds like L-Tyrosine.

-

Clinical Diagnostics: For the development of robust and reliable diagnostic assays for diseases associated with abnormal L-Tyrosine metabolism.

Signaling Pathway Involving L-Tyrosine

L-Tyrosine is a precursor in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine and norepinephrine. This pathway is fundamental to many physiological and cognitive processes.

Caption: Biosynthesis pathway of catecholamines.

Conclusion

L-Tyrosine-d2 is an essential tool for researchers and scientists in various disciplines. Its chemical and physical similarity to endogenous L-Tyrosine, combined with its distinct mass, makes it an ideal internal standard for achieving accurate and precise quantification in mass spectrometry-based assays. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and a generalized protocol for its application, which should serve as a valuable resource for its effective utilization in research and drug development.

References

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 6. lcms.cz [lcms.cz]

- 7. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to L-Tyrosine-d2: Properties, Applications, and Experimental Protocols

This technical guide provides an in-depth overview of the physical and chemical properties of L-Tyrosine-d2, a deuterated isotopologue of the amino acid L-Tyrosine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document details experimental protocols for its use as an internal standard and a metabolic tracer, and includes visualizations of relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

L-Tyrosine-d2 is a stable, non-radioactive isotopologue of L-Tyrosine where two hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows for its differentiation from the endogenous, unlabeled compound in mass spectrometry-based analyses. The exact properties can vary slightly depending on the position of the deuterium atoms. Below is a summary of the key physical and chemical data for different L-Tyrosine-d2 variants.

Table 1: Physical and Chemical Properties of L-Tyrosine-d2 Isotopologues

| Property | L-Tyrosine-3,3-d2 | L-Tyrosine-(phenyl-3,5-d2) | L-Tyrosine-2,6-d2 |

| Synonyms | (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid | L-4-Hydroxyphenyl-3,5-d2-alanine | L-4-Hydroxyphenyl-2,6-d2-alanine |

| CAS Number | 72963-27-0[1][2] | 30811-19-9[3][4] | 57746-15-3[5] |

| Molecular Formula | C₉H₉D₂NO₃[6] | C₉H₉D₂NO₃ | 4-(HO)C₆H₂D₂CH₂CH(NH₂)CO₂H[4][5] |

| Molecular Weight | 183.20 g/mol [4] | 183.20 g/mol [3][4] | 183.20 g/mol [5] |

| Appearance | Solid[4][5] | Solid[3][4] | Solid[5] |

| Melting Point | >300 °C (decomposition)[4][5] | >300 °C (decomposition)[4] | >300 °C (decomposition)[5] |

| Isotopic Purity | Typically ≥98 atom % D[2] | Typically ≥98 atom % D[3][4] | Typically ≥98 atom % D[5] |

| Chemical Purity | Typically ≥98%[2] | Typically ≥99%[3][4] | Not specified |

| Solubility | Soluble in 1 M HCl (25 mg/mL with sonication)[6][7] | Soluble in 1 M HCl[4] | Soluble in 1 M HCl[5] |

| Storage | Store at room temperature, protected from light and moisture.[2] | Store at room temperature.[4] | Store at room temperature.[5] |

Applications in Research and Drug Development

The primary applications of L-Tyrosine-d2 stem from its utility as a tracer and an internal standard in a variety of research areas.

-

Metabolic Tracer Studies: L-Tyrosine-d2 is an invaluable tool for metabolic flux analysis. By introducing it into a biological system, researchers can trace the metabolic fate of tyrosine and quantify the flux through various pathways, such as the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones.[1] This provides a dynamic view of metabolism that is not achievable with static concentration measurements alone.[1]

-

Quantitative Proteomics (SILAC): In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), L-Tyrosine-d2 can be used to metabolically label proteins.[5] When cells are grown in a medium containing L-Tyrosine-d2, the "heavy" isotope is incorporated into newly synthesized proteins, allowing for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.[3]

-

Internal Standard for Mass Spectrometry: Due to its chemical properties being nearly identical to its unlabeled counterpart but with a distinct mass, L-Tyrosine-d2 is an ideal internal standard for quantitative studies using mass spectrometry (LC-MS/MS).[1] It is added to biological samples at a known concentration at the beginning of the sample preparation process to correct for variability in sample handling, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.[1][4]

-

Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the vibrational frequency of chemical bonds. This can lead to a kinetic isotope effect (KIE) if that bond is broken or rehybridized in the rate-determining step of a reaction.[8] Site-specific deuteration of tyrosine allows researchers to probe enzyme mechanisms and transition state structures.[8]

Experimental Protocols

This section provides detailed methodologies for common applications of L-Tyrosine-d2.

Quantification of L-Tyrosine in Human Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard

This protocol outlines a standard procedure for the accurate quantification of L-Tyrosine in human plasma.[1][4]

Materials and Reagents:

-

Human plasma samples (K2-EDTA)

-

L-Tyrosine-d2 (as internal standard)

-

L-Tyrosine (for calibration curve)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of L-Tyrosine and L-Tyrosine-d2 in a 50:50 mixture of methanol and water. Store at -20°C.[4]

-

Prepare a series of working standard solutions of L-Tyrosine by serial dilution of the stock solution to create calibration standards.

-

Prepare a working internal standard (IS) solution of L-Tyrosine-d2 at a concentration of 1 µg/mL.[4]

-

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.[1]

-

In a microcentrifuge tube, add 50 µL of plasma.[4]

-

Add 10 µL of the 1 µg/mL L-Tyrosine-d2 internal standard working solution to each plasma sample and to each calibration curve point.[4]

-

Vortex for 10 seconds.[4]

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]

-

Vortex vigorously for 1 minute.[4]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean microcentrifuge tube.[4]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]

-

Vortex for 30 seconds and transfer to an HPLC vial.[4]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1][4]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient: A linear gradient from 5% to 95% B over several minutes.[1]

-

Flow Rate: A typical flow rate for a standard analytical column.[1]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM).[4]

-

MRM Transitions:

-

L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)

-

L-Tyrosine-d2: Precursor ion (m/z) -> Product ion (m/z) (with a mass shift corresponding to the deuterium labeling).[1]

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d2.[1]

-

Calculate the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2.[1]

-

Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of L-Tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.[1]

-

Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2 for Proteomic Analysis (SILAC)

This protocol describes the metabolic labeling of mammalian cells in culture using L-Tyrosine-d2 for quantitative proteomics.

Materials and Reagents:

-

Mammalian cell line of interest

-

Tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640)

-

L-Tyrosine-d2

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Media Preparation:

-

Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to a final concentration that is optimized for the cell line (e.g., 0.5 mM).[3] Add all other essential amino acids and dialyzed FBS (typically 10%).[3]

-

Prepare a "light" control medium with the same components but using unlabeled L-Tyrosine.[3]

-

-

Cell Labeling:

-

Culture cells to approximately 70-80% confluency under standard conditions.[5]

-

Wash the cells twice with sterile PBS.[3]

-

Switch the medium to either the "heavy" or "light" SILAC medium.[3]

-

Incubate the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3]

-

-

Cell Harvesting and Protein Extraction:

-

After the labeling period, harvest the cells. For adherent cells, wash with cold PBS and detach. For suspension cells, pellet by centrifugation and wash with cold PBS.[5]

-

Store the cell pellets at -80°C until further processing.[5]

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard protein assay.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine equal amounts of protein from the "heavy" and "light" labeled cell populations.

-

Perform in-solution or in-gel digestion of the proteins into peptides using trypsin.

-

Desalt the peptide mixture using C18 spin columns.[5]

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the relative abundance of "heavy" and "light" peptide pairs using specialized proteomics software. The mass difference between the pairs will correspond to the number of tyrosine residues in the peptide and the number of deuterium atoms in the L-Tyrosine-d2.

-

Visualizations

Biochemical Pathway: Catecholamine Biosynthesis

L-Tyrosine is a crucial precursor for the synthesis of several important neurotransmitters. The following diagram illustrates the biochemical pathway from L-Tyrosine to dopamine, norepinephrine, and epinephrine.[1][9][10]

Caption: The catecholamine biosynthesis pathway starting from L-Tyrosine.

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines the typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.[1][4]

Caption: Experimental workflow for LC-MS/MS quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. abcam.com [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 8. benchchem.com [benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of L-Tyrosine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of L-Tyrosine-d2, a deuterated form of the non-essential amino acid L-Tyrosine. The incorporation of deuterium into L-Tyrosine provides a valuable tool for various research and development applications, including metabolic tracing, mechanistic studies of enzymes, and enhancing the pharmacokinetic profiles of therapeutic agents. This document details various chemical and enzymatic synthesis methods, purification protocols, and considerations for manufacturing.

Overview of L-Tyrosine-d2 Synthesis

The synthesis of L-Tyrosine-d2 involves the selective replacement of one or more hydrogen atoms with deuterium atoms. The position and number of deuterium atoms can be controlled to produce different isotopologues, such_as L-Tyrosine-3,5-d2, L-Tyrosine-α-d1, or perdeuterated L-Tyrosine. The choice of synthesis method depends on the desired deuteration pattern, required isotopic purity, and the scale of production.

Commonly employed methods for the deuteration of L-Tyrosine include:

-

Acid-Catalyzed Hydrogen-Deuterium Exchange: This method utilizes strong deuterated acids to facilitate the exchange of protons on the aromatic ring or the α-carbon with deuterium from the solvent.

-

Metal-Catalyzed Hydrogen-Deuterium Exchange: Transition metals, such as platinum or ruthenium on a carbon support, can catalyze the exchange of hydrogen for deuterium in a deuterated solvent.

-

Enzymatic Synthesis and Resolution: Enzymes can be used for stereospecific deuteration, particularly at the α-position. Racemic deuterated precursors can also be resolved enzymatically to obtain the pure L-enantiomer.

Synthesis Methodologies and Experimental Protocols

This section details the experimental protocols for the most common methods of L-Tyrosine-d2 synthesis.

Acid-Catalyzed Aromatic Ring Deuteration (L-Tyrosine-3,5-d2)

This method is effective for selectively deuterating the aromatic ring at the 3' and 5' positions.

Experimental Protocol:

-

Pre-exchange: To maximize deuteration, exchangeable N-H and O-H protons in L-Tyrosine are first replaced with deuterium. This can be achieved by dissolving L-Tyrosine in D₂O and lyophilizing the solution. This process should be repeated two to three times.

-

Reaction Setup: In a sealed, heavy-walled glass ampoule or a suitable pressure vessel, dissolve the pre-exchanged L-Tyrosine in a 20% solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

-

Reaction Conditions: Heat the sealed vessel at a controlled temperature, for example, 120°C, for over 48 hours.[1]

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature and then freeze the contents using liquid nitrogen.

-

Lyophilize the frozen sample to remove the D₂SO₄/D₂O.

-

Dissolve the resulting residue in a minimal amount of deionized water.

-

Apply the solution to an ion-exchange chromatography column (e.g., Amberlite IR-120, H+ form).

-

Wash the column with deionized water to remove any residual acid.

-

Elute the deuterated L-Tyrosine with an aqueous ammonia solution.

-

Lyophilize the eluted fraction to obtain purified L-Tyrosine-3,5-d2.

-

-

Analysis: Confirm the isotopic purity and the site of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data for Acid-Catalyzed Deuteration:

| Parameter | Value | Reference |

| Product | L-Tyrosine-3,5-d₂ | [1] |

| Reagents | L-Tyrosine, 20% D₂SO₄ in D₂O | [1] |

| Temperature | >100 °C (e.g., 120°C) | |

| Reaction Time | >48 hours | [1] |

| Isotopic Purity | ~90% D incorporation | [2] |

| Yield | Not explicitly stated, but generally moderate |

Synthesis of α-Deuterated L-Tyrosine via Racemization and Enzymatic Resolution

This method involves the deuteration of the α-carbon, which results in a racemic mixture, followed by an enzymatic resolution step to isolate the L-enantiomer.[3]

Experimental Protocol:

Part 1: α-Deuteration (Racemization)

-

Reaction Setup: In a round-bottom flask, suspend L-Tyrosine in a solution of deuterated acetic acid (acetic acid-d₄) containing benzaldehyde.

-

Reaction Conditions: Heat the mixture to reflux for several hours. This process forms a Schiff base intermediate, facilitating the exchange of the α-proton with deuterium from the solvent and causing racemization.[3]

-

Work-up: After the reaction, remove the solvent and benzaldehyde under reduced pressure to obtain racemic N-acetyl-DL-Tyrosine-α-d₁.

Part 2: Enzymatic Resolution

-

Esterification: Convert the N-acetyl-DL-Tyrosine-α-d₁ to its methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., HCl).

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-Tyrosine-α-d₁ methyl ester in a suitable buffer (e.g., phosphate buffer, pH 8). Add an enzyme such as alcalase, which selectively hydrolyzes the L-ester.[3]

-

Separation:

-

After the enzymatic reaction is complete, acidify the solution to precipitate the N-acetyl-L-Tyrosine-α-d₁.

-

The unreacted N-acetyl-D-Tyrosine-α-d₁ methyl ester can be extracted with an organic solvent.

-

-

Hydrolysis: Reflux the isolated N-acetyl-L-Tyrosine-α-d₁ in 6 M DCl in D₂O for 5 hours to remove the acetyl group and yield L-Tyrosine-α-d₁.[1]

-

Purification: Purify the final product using recrystallization or ion-exchange chromatography as described in section 2.1.

Quantitative Data for α-Deuteration and Enzymatic Resolution:

| Parameter | Value | Reference |

| Product | L-Tyrosine-α-d₁ | [3] |

| Deuteration Reagent | Acetic acid-d₄, Benzaldehyde | [3] |

| Isotopic Purity (α-position) | >99.5% | [3] |

| Enzyme for Resolution | Alcalase | [3] |

| Enantiomeric Purity | High (specific optical rotation is compared to the protonated version) | [2] |

| Yield | Good overall yield for the multi-step process |

Manufacturing and Purification Considerations

Manufacturing Scale-up

The transition from laboratory-scale synthesis to industrial manufacturing of L-Tyrosine-d2 requires careful consideration of several factors:

-

Choice of Synthesis Route: For larger scale production, the efficiency, cost-effectiveness, and environmental impact of the chosen synthesis method are critical. While chemical synthesis methods like acid catalysis are straightforward, they may involve harsh conditions and generate significant waste. Fermentation-based methods, similar to those used for unlabeled L-Tyrosine, could be adapted by using deuterated starting materials (e.g., D-glucose) and D₂O-based media.[4] However, this can be costly due to the price of deuterated materials.

-

Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized for large-scale reactors to ensure consistent product quality and yield.

-

Safety: Handling large quantities of deuterated strong acids or flammable catalysts requires stringent safety protocols and specialized equipment.

-

Quality Control: Robust analytical methods (e.g., NMR, HPLC, MS) must be in place to monitor the isotopic and chemical purity of the final product and ensure it meets the required specifications.

Purification

Purification is a critical step to ensure the high purity of L-Tyrosine-d2 required for its applications.

-

Recrystallization: This is a common method for purifying solid organic compounds. The crude deuterated L-Tyrosine is dissolved in a suitable hot solvent (e.g., water or aqueous ethanol) and allowed to cool slowly, leading to the formation of pure crystals.

-

Ion-Exchange Chromatography: As detailed in the experimental protocols, ion-exchange chromatography is highly effective for removing ionic impurities, such as residual acids or salts from the synthesis.

-

Activated Carbon Treatment: To remove colored impurities, the deuterated L-Tyrosine solution can be treated with activated carbon before crystallization.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Caption: Workflow for the synthesis and purification of L-Tyrosine-3,5-d2.

Caption: Workflow for the synthesis of α-deuterated L-Tyrosine.

References

- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Tyrosine-d2: Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of L-Tyrosine-d2, a critical tool in various scientific disciplines, including metabolomics, proteomics, and pharmaceutical development. This document details the analytical methodologies used to assess isotopic purity, presents typical quantitative data, and offers insights into the application-dependent requirements for this deuterated amino acid.

Introduction to L-Tyrosine-d2

L-Tyrosine-d2 is a stable isotope-labeled (SIL) analog of the amino acid L-Tyrosine where two hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically almost identical to its endogenous counterpart but has a different mass. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based quantification, a tracer in metabolic research, and a component in the development of deuterated drugs. The precise location of the deuterium atoms is crucial and is typically on the phenyl ring (e.g., L-Tyrosine-ring-3,5-d2) or on the aliphatic side chain (e.g., L-Tyrosine-3,3-d2). For the purpose of this guide, "L-Tyrosine-d2" will refer to variants with two deuterium substitutions.

The efficacy and reliability of L-Tyrosine-d2 in experimental settings are directly dependent on its isotopic purity and enrichment level. Isotopic purity refers to the percentage of the molecules that contain the desired number of deuterium atoms, while enrichment level specifies the percentage of a specific isotope at a particular atomic position. High isotopic purity is essential to ensure accurate and reproducible results.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of commercially available L-Tyrosine-d2 is typically high, often exceeding 98 atom % D. This value indicates the percentage of deuterium atoms at the labeled positions. However, a more detailed analysis reveals the distribution of different isotopologues (molecules differing only in their isotopic composition), namely d0 (unlabeled), d1 (singly deuterated), and d2 (doubly deuterated). This detailed distribution is crucial for applications requiring very low levels of the unlabeled species.

While specific isotopic distributions vary by manufacturer and batch, the following tables summarize the generally accepted purity levels and the typical requirements for different applications.

Table 1: Typical Isotopic Purity of Commercial L-Tyrosine-d2

| Parameter | Typical Value | Source |

| Isotopic Purity (Atom % D) | ≥ 98% | [1][2] |

| Chemical Purity | ≥ 98% | [1][2] |

Table 2: Recommended Minimum Isotopic Purity for Various Applications

| Application | Recommended Minimum Isotopic Purity | Key Considerations |

| Internal Standard for Non-Clinical Research | >95% | To ensure accurate quantification in preclinical studies and in vitro assays. |

| Internal Standard for Clinical Bioanalysis | >98% (ideally >99%) | Minimizes interference from the unlabeled analyte, crucial for sensitive assays in complex biological matrices. The proportion of the unlabeled isotopologue should ideally be less than 2%.[3] |

| Metabolic Tracer Studies | >99% | High enrichment is necessary to accurately trace the metabolic fate of the deuterated molecule without significant interference from endogenous, unlabeled counterparts.[3] |

| Deuterated Drug Substance (API) | >99% | As a component of a therapeutic agent, the highest possible isotopic purity is required to ensure consistent efficacy and safety. Lower isotopologues may be considered part of the API's distribution profile rather than impurities.[3] |

Note: Detailed isotopic distribution (e.g., % d0, % d1, % d2) is typically provided in the Certificate of Analysis (CoA) for a specific product batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of L-Tyrosine-d2 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the relative abundance of different isotopologues of L-Tyrosine-d2.[3] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the d0, d1, and d2 species.

Experimental Protocol: LC-MS/MS for Isotopic Purity Assessment

-

Sample Preparation:

-

Accurately weigh a small amount of L-Tyrosine-d2 and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient elution should be developed to achieve good chromatographic separation of L-Tyrosine from potential interferences.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for tyrosine.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight, TOF) is ideal for resolving the different isotopologues. A triple quadrupole mass spectrometer can also be used in full scan mode.[3]

-

Data Acquisition: Acquire full scan mass spectra to observe the isotopic cluster of the L-Tyrosine molecular ion. The expected m/z values are approximately 182.08 (d0), 183.09 (d1), and 184.09 (d2).

-

Data Analysis: Integrate the peak areas of the different isotopic peaks (d0, d1, d2, etc.) in the mass spectrum. The isotopic purity is calculated as the percentage of the desired deuterated species (d2) relative to the sum of all isotopologue peak areas.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Enrichment

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are employed for this purpose.[3]

Experimental Protocol: NMR for Isotopic Purity and Positional Analysis

-

Sample Preparation:

-

Dissolve a sufficient amount of L-Tyrosine-d2 (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to achieve a concentration suitable for NMR analysis.[3]

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The degree of deuteration is determined by the reduction or complete disappearance of the proton signal at the deuterated position(s) relative to the integral of a non-deuterated proton signal within the same molecule (e.g., comparing the aromatic protons to the alpha- or beta-protons if they are not labeled).

-

For quantitative ¹H NMR (qNMR), a certified reference standard with a known concentration can be added to the sample to allow for the absolute quantification of the residual protonated species.[4]

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated position provides direct confirmation of deuterium incorporation at that specific site.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis and application of L-Tyrosine-d2.

References

Applications of deuterated L-Tyrosine in metabolic research.

An In-depth Technical Guide to the Applications of Deuterated L-Tyrosine in Metabolic Research

Introduction

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis and a precursor to a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][[“]] The study of its metabolic pathways is crucial for understanding normal physiology as well as the pathophysiology of numerous diseases, from inborn errors of metabolism like phenylketonuria (PKU) to neurodegenerative disorders.[1][4]

Stable isotope labeling, utilizing compounds like deuterated L-Tyrosine, has become an indispensable tool in metabolic research.[5][6] By replacing one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium, researchers can create a tracer that is chemically almost identical to the endogenous molecule but distinguishable by its mass.[5][6] This allows for the precise tracking of the metabolic fate of L-Tyrosine in vivo and in vitro, providing invaluable insights into metabolic flux, protein turnover, and enzyme kinetics. This guide details the core applications, experimental protocols, and data interpretation associated with the use of deuterated L-Tyrosine in modern metabolic research.

Core Applications

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is used to quantify the rate of turnover of metabolites in a biological system.[5] Deuterated L-Tyrosine serves as an excellent tracer for these studies.

-

Phenylalanine to Tyrosine Conversion: The hydroxylation of phenylalanine to tyrosine is a primary metabolic pathway.[4] Early studies using deuterated phenylalanine demonstrated this conversion by detecting the deuterium label in tyrosine isolated from tissue proteins.[4] By administering a deuterated L-Tyrosine tracer alongside a differently labeled phenylalanine tracer, it is possible to simultaneously measure the turnover rates of both amino acids and quantify the absolute rate of conversion.[4] This is particularly important for studying diseases like PKU, where this conversion is impaired.[4]

-

Catecholamine Synthesis: Tyrosine is the direct precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[[“]][7][8] The rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[1][2][7] Introducing deuterated L-Tyrosine allows researchers to trace its incorporation into the catecholamine pool, thereby measuring the synthesis rates of these crucial neurotransmitters under various physiological or pathological conditions.[5][9]

Protein Turnover Studies

The balance between protein synthesis and degradation, known as protein turnover, is a fundamental cellular process. Aromatic amino acids are effective monitors for this process.[10] Deuterated L-Tyrosine can be introduced into cell culture media or administered in vivo to label newly synthesized proteins.[11] Over time, the rate of incorporation of the "heavy" deuterated tyrosine and its dilution by "light" unlabeled tyrosine can be measured using mass spectrometry. This provides a dynamic measure of both protein synthesis and catabolism.[12][13]

Diagnosis of Inborn Errors of Metabolism

Oral loading tests with deuterated L-Tyrosine are a powerful diagnostic tool for identifying genetic disorders affecting its metabolism.

-

Tyrosinemia: In patients with tyrosinemia type I, a deficiency in the enzyme fumarylacetoacetase leads to the accumulation of upstream metabolites.[14] Following an oral dose of deuterated L-Tyrosine, these patients excrete deuterated succinylacetoacetate and succinylacetone in their urine, which can be detected to confirm the diagnosis.[14]

-

p-Hydroxyphenylpyruvic Acid Oxidase Deficiency: Similarly, defects in this enzyme can be investigated. In one study, patients with the defect excreted over 300 times more of the deuterated label compared to a control subject after a deuterated tyrosine load, confirming a persistent metabolic block.[15]

Elucidation of Enzyme Mechanisms

Site-specific deuteration of a molecule can alter the vibrational frequency of its chemical bonds. If a carbon-deuterium (C-D) bond is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly compared to the breaking of a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for probing enzyme mechanisms.[6] Studies using L-Tyrosine deuterated at the C-2 position have been used to investigate the mechanism of L-phenylalanine dehydrogenase, revealing that the cleavage of this bond significantly influences the rate of oxidative deamination.[16]

Data Presentation: Quantitative Summaries

Table 1: Typical LC-MS/MS Method Parameters for Tyrosine Quantification This table provides representative parameters for quantifying tyrosine using a deuterated internal standard.

| Parameter | Value / Description | Reference |

|---|---|---|

| Internal Standard | L-Tyrosine-d2 or p-[(2)H(4)]Tyrosine | [5] |

| Chromatography Column | Reversed-phase C18 | [5] |

| Mobile Phase A | 0.1% formic acid in water | [5] |

| Mobile Phase B | 0.1% formic acid in acetonitrile | [5] |

| Detection Mode | Mass Spectrometry (MS/MS) | [5][17] |

| Ionization | Electrospray Ionization (ESI) | [18] |

| Precursor/Product Ions | Monitored for both light (endogenous) and heavy (deuterated) tyrosine |[5] |

Table 2: Application of Deuterated Tyrosine in Disease Diagnosis This table summarizes findings from metabolic loading studies in patients with tyrosinemia.

| Finding | Patient Population | Method | Reference |

|---|---|---|---|

| Excretion of deuterated succinylacetoacetate and succinylacetone | 7 patients with tyrosinemia type I | Oral loading with 50 mg/kg deuterated L-Tyrosine | [14] |

| >300x higher excretion of deuterated label vs. control | Patient with p-hydroxyphenylpyruvic acid oxidase deficiency | Oral loading with deuterated tyrosine | [15] |

| 5x higher excretion of deuterated label vs. control (at low serum tyrosine) | Patient with suspected substrate inhibition of p-hydroxyphenylpyruvic acid oxidase | Oral loading with deuterated tyrosine |[15] |

Experimental Protocols

Precise and reproducible methodologies are critical for successful stable isotope tracer studies.

Protocol 1: Quantification of Tyrosine in Human Plasma using Stable Isotope Dilution

This protocol outlines a standard method for accurately measuring tyrosine concentrations in biological fluids.[5]

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of deuterated L-Tyrosine (e.g., D-Tyrosine-d2) as an internal standard.[5]

-

Add 400 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to remove proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.[5]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reversed-phase column.[5] Use a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) to separate tyrosine from other sample components.[5]

-

Mass Spectrometry (MS/MS): Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both endogenous ("light") tyrosine and the deuterated ("heavy") internal standard.[5]

-

-

Data Analysis:

-

Integrate the peak areas for both the light and heavy forms of tyrosine.[5]

-

Calculate the ratio of the peak area of the endogenous tyrosine to the peak area of the deuterated internal standard.[5]

-

Generate a calibration curve using known concentrations of unlabeled tyrosine standards spiked with the same amount of the deuterated internal standard.[5]

-

Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios on the calibration curve.[5]

-

Protocol 2: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be derivatized to increase their volatility.

-

Isolation: Isolate amino acids from the biological sample using an ion-exchange column (e.g., Amberlite IR 120).[19]

-

Derivatization: Prepare butyl ester pentafluoropropionyl derivatives of the isolated amino acids.[19]

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS to separate and quantify the labeled and unlabeled tyrosine.[19] A precision of +/- 5% has been reported for this method in human plasma.[19]

Mandatory Visualizations

Diagrams are provided to clarify key pathways and workflows.

Caption: Major metabolic pathways of L-Tyrosine, including synthesis and degradation routes.

Caption: General experimental workflow for a metabolic study using deuterated L-Tyrosine.

Caption: Principle of stable isotope dilution for absolute quantification.

References

- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of aromatic amino acids as monitors of protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The impact of specific oxidized amino acids on protein turnover in J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyrosine turnover and protein synthesis during parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary excretion of deuterated metabolites in patients with tyrosinemia type I after oral loading with deuterated L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic studies on two patients with nonhepatic tyrosinemia using deuterated tyrosine loads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. Determination of deuterium-labeled phenylalanine and tyrosine in human plasma with high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of hydrogen/deuterium exchange mass spectrometry to study protein tyrosine phosphatase dynamics, ligand binding, and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to L-Tyrosine-d2 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Tyrosine-d2 in quantitative proteomics. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret experiments utilizing this stable isotope-labeled amino acid. This document details the underlying principles, experimental protocols, data analysis considerations, and key applications, with a focus on metabolic labeling techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).

Core Principles of L-Tyrosine-d2 in Quantitative Proteomics

L-Tyrosine-d2 is a stable isotope-labeled version of the essential amino acid L-Tyrosine, where two hydrogen atoms on the β-carbon of the side chain are replaced with deuterium. This substitution results in a mass increase of approximately 2 Daltons compared to the unlabeled ("light") L-Tyrosine. In quantitative proteomics, L-Tyrosine-d2 serves as a powerful tool for the relative and absolute quantification of proteins and their post-translational modifications (PTMs).

The primary application of L-Tyrosine-d2 is in metabolic labeling, a technique where cells are cultured in a medium containing the "heavy" labeled amino acid.[1] As cells grow and synthesize new proteins, they incorporate L-Tyrosine-d2 into their proteome.[1] By comparing the mass spectra of proteins from cells grown in "heavy" L-Tyrosine-d2 medium with those from cells grown in "light" (unlabeled) L-Tyrosine medium, researchers can accurately quantify differences in protein abundance between the two cell populations.[1][2] This approach, a variant of SILAC, allows for the mixing of cell populations at an early stage, minimizing experimental variability and enhancing quantitative accuracy.[3]

Beyond metabolic labeling, synthetic peptides containing L-Tyrosine-d2 are also utilized as internal standards for the targeted quantification of specific proteins and their modifications, particularly phosphorylation, by mass spectrometry.[4]

Data Presentation: Quantitative Insights from L-Tyrosine-d2 Labeling

The primary quantitative output from a SILAC experiment using L-Tyrosine-d2 is the ratio of the "heavy" to "light" peptide signals in the mass spectrometer. This ratio reflects the relative abundance of the corresponding protein in the two experimental conditions. The following table illustrates a representative dataset from a hypothetical SILAC experiment comparing a drug-treated cancer cell line to a vehicle-treated control, using L-Tyrosine-d2 for labeling.

| Protein ID | Gene Name | Protein Name | Peptide Sequence | Heavy/Light Ratio | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | K.VPIK(d2)WMALESILHRIYTHQSDVWSYGVTVWELMTFGSK.P | 2.58 | Upregulated |

| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | K.TLLY(d2)GGVVK.T | 1.89 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | K.SY(d2)ELPDGQVITIGNER.F | 1.02 | Unchanged |

| P08069 | HSP90AA1 | Heat shock protein HSP 90-alpha | K.Y(d2)FESFKSADDLNFPR.N | 0.98 | Unchanged |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | R.ADQLY(d2)DPK.F | 0.45 | Downregulated |

| P27361 | GSK3B | Glycogen synthase kinase-3 beta | K.Y(d2)PFVDR.L | 0.38 | Downregulated |

Table 1: Representative Quantitative Data from a SILAC Experiment Utilizing L-Tyrosine-d2. This table shows a selection of proteins identified and quantified in a hypothetical experiment comparing a drug-treated ("Heavy") versus a control ("Light") cell population. The "Heavy/Light Ratio" indicates the fold change in protein abundance upon drug treatment. Ratios significantly greater than 1 indicate upregulation, ratios close to 1 indicate no change, and ratios significantly less than 1 indicate downregulation.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with L-Tyrosine-d2

This protocol outlines the steps for a typical SILAC experiment using L-Tyrosine-d2 to compare two cell populations (e.g., control vs. treated).

Materials:

-

Tyrosine-free cell culture medium (e.g., DMEM or RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Tyrosine (light)

-

L-Tyrosine-d2 (heavy)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Media Preparation:

-

Prepare "light" SILAC medium by supplementing tyrosine-free medium with a standard concentration of L-Tyrosine (e.g., 0.5 mM) and 10% dFBS.

-

Prepare "heavy" SILAC medium by supplementing tyrosine-free medium with L-Tyrosine-d2 to the same final concentration (e.g., 0.5 mM) and 10% dFBS.[1]

-

Ensure complete dissolution of the amino acids in the media.

-

-

Cell Culture and Labeling:

-

Culture two populations of the desired cell line.

-

For the "light" population, culture the cells in the "light" SILAC medium.

-

For the "heavy" population, culture the cells in the "heavy" SILAC medium.

-

To ensure complete incorporation of the labeled amino acid, culture the cells for at least five to six cell doublings in the respective SILAC media.[1]

-

-

Experimental Treatment:

-

Once labeling is complete, apply the desired experimental treatment to the "heavy" cell population (e.g., drug treatment) and a vehicle control to the "light" cell population.

-

-

Cell Harvesting and Lysis:

-

Wash both cell populations twice with ice-cold PBS.

-

Harvest the cells and combine the "light" and "heavy" populations at a 1:1 ratio based on cell count or total protein amount.

-

Lyse the combined cell pellet using an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Digestion and Sample Preparation for Mass Spectrometry:

-

Quantify the protein concentration of the lysate.

-

Perform in-solution or in-gel tryptic digestion of the protein mixture.

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

The sample is now ready for LC-MS/MS analysis.

-

Targeted Protein Quantification using a L-Tyrosine-d2 Labeled Peptide Standard

This protocol describes the use of a synthetic peptide containing L-Tyrosine-d2 as an internal standard for quantifying a specific target peptide.

Materials:

-

Cell or tissue lysate

-

Synthetic peptide standard containing L-Tyrosine-d2 corresponding to the target tryptic peptide

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Protein Extraction and Digestion:

-

Extract proteins from the biological sample.

-

Denature, reduce, and alkylate the proteins.

-

Spike a known amount of the L-Tyrosine-d2 labeled synthetic peptide into the protein lysate.

-

Digest the protein mixture with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Configure the mass spectrometer to acquire data in a targeted mode (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for both the light (endogenous) and heavy (labeled standard) versions of the target peptide.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the light and heavy peptides.

-

Calculate the ratio of the peak areas (light/heavy).

-

Determine the absolute quantity of the endogenous peptide by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy standard.

-

Mandatory Visualizations

Experimental Workflow for L-Tyrosine-d2 SILAC

References

Understanding Stable Isotope Labeling with L-Tyrosine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stable isotope labeling using deuterated L-Tyrosine (L-Tyrosine-d2). While the direct application of L-Tyrosine-d2 for metabolic labeling in quantitative proteomics is not extensively documented in readily available scientific literature, this guide outlines the core principles and methodologies based on the closely related and more commonly used D-Tyrosine-d2. This document will serve as a comprehensive resource, detailing experimental protocols, data presentation, and the exploration of cellular signaling pathways.

Introduction to Stable Isotope Labeling with Amino Acids

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics.[1] It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of cultured cells.[1] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance. Deuterated amino acids, such as L-Tyrosine-d2, offer a unique mass shift for this purpose.[2]

While L-amino acids are the natural building blocks of proteins, studies have also explored the use of D-amino acids for metabolic labeling.[1][2] The incorporation of D-amino acids is generally less efficient as the ribosomal machinery is optimized for L-isomers.[2] It is important to note that high concentrations of tyrosine isomers may have toxic effects on cells, necessitating careful optimization of labeling conditions.[3]

Core Concepts and Considerations

The primary advantage of using L-Tyrosine-d2 is the introduction of a specific mass shift in peptides containing this amino acid, allowing for their differentiation from unlabeled peptides in a mass spectrometer. The two deuterium atoms in L-Tyrosine-d2 increase its molecular weight by approximately 2 Daltons.

However, researchers should be aware of several challenges associated with the use of deuterated amino acids:

-

Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography, which can complicate data analysis.[2]

-

Metabolic Conversion: There is a potential for the deuterated label to be lost or transferred to other molecules through various metabolic pathways.[2]

-

Competition with Unlabeled Tyrosine: The presence of unlabeled L-Tyrosine in the cell culture medium will compete with L-Tyrosine-d2 for incorporation into newly synthesized proteins.[2]

Data Presentation

Table 1: Properties of Deuterated Tyrosine

| Property | Value |

| Compound | L-Tyrosine-d2 |

| Molecular Formula | C₉H₉D₂NO₃ |

| Molecular Weight | ~183.2 g/mol |

| Mass Shift vs. L-Tyrosine | ~+2 Da |

Table 2: Recommended Starting Concentrations for D-Tyrosine-d2 Labeling in Mammalian Cell Culture

| Cell Line Type | D-Tyrosine-d2 Concentration (µM) | Incubation Time (hours) | Notes |

| Adherent (e.g., HEK293, HeLa) | 50 - 200 | 24 - 72 | Start with a lower concentration and shorter incubation to assess toxicity and incorporation efficiency.[3] |

| Suspension (e.g., Jurkat, K562) | 50 - 200 | 24 - 72 | Monitor cell viability and growth rate closely.[3] |

Table 3: Expected Incorporation Efficiency of D-Tyrosine-d2 in Different Expression Systems

| Expression System | Typical Incorporation Efficiency (%) | Typical Protein Yield (mg/L) | Key Considerations |

| E. coli (in vivo) | 5 - 30% | 1 - 10 | Ribosomal preference for L-amino acids is a major challenge. Use of engineered ribosomes can enhance efficiency.[1] |

| Cell-Free (in vitro) | 20 - 70% | 0.1 - 2 | Open system allows for direct manipulation and optimization. Less susceptible to cellular toxicity of unnatural amino acids.[1] |

Experimental Protocols

The following protocols are based on established methods for stable isotope labeling with D-Tyrosine-d2 and can be adapted for L-Tyrosine-d2 with appropriate optimization.

Protocol 1: Preparation of L-Tyrosine-d2 Stock Solution

L-Tyrosine has low solubility in aqueous solutions at neutral pH. Therefore, preparation in a slightly acidic or basic solution is recommended.[3]

Reagents and Materials:

-

L-Tyrosine-d2 powder

-

1 M HCl

-

1 M NaOH

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm)

Procedure:

-

Weigh the desired amount of L-Tyrosine-d2 powder in a sterile microcentrifuge tube.

-

To prepare a 100 mM stock solution, add a small volume of 1 M HCl to dissolve the powder.

-

Gently vortex until the powder is completely dissolved.

-

Neutralize the solution to approximately pH 7.4 with 1 M NaOH. Monitor the pH carefully.

-

Bring the final volume to the desired concentration with sterile, nuclease-free water.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Aliquot the stock solution and store at -20°C or -80°C for long-term storage.

Protocol 2: Metabolic Labeling of Mammalian Cells

Reagents and Materials:

-

Mammalian cell line of interest

-

Tyrosine-free cell culture medium

-

L-Tyrosine-d2 stock solution (from Protocol 1)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture reagents and consumables

Procedure:

-

Culture cells in standard medium to ~70-80% confluency.

-

Prepare the "heavy" labeling medium by supplementing tyrosine-free medium with the desired concentration of L-Tyrosine-d2 and 10% dFBS.

-

Prepare a "light" control medium by supplementing tyrosine-free medium with unlabeled L-Tyrosine at the same concentration and 10% dFBS.

-

For adherent cells, aspirate the standard medium, wash the cells once with sterile PBS, and then add the "heavy" or "light" labeling medium.

-

For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in the "heavy" or "light" labeling medium.

-

Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. This typically requires at least five to six cell doublings for near-complete labeling.[2]

-

Harvest the cells by scraping (adherent) or centrifugation (suspension).

-

Wash the cell pellets with cold PBS and store at -80°C until further processing.

Protocol 3: Sample Preparation for Mass Spectrometry

Reagents and Materials:

-

Labeled and unlabeled cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 spin columns for desalting

Procedure:

-

Resuspend the cell pellets in lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Mix equal amounts of protein from the "heavy" and "light" labeled samples.

-

Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark.

-

Digest the proteins into peptides by adding trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

-

Dry the desalted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow for L-Tyrosine-d2 Metabolic Labeling

Caption: A generalized workflow for metabolic labeling experiments using L-Tyrosine-d2.

Tyrosine Metabolism and Signaling Precursor Roles

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important biological molecules, including neurotransmitters and hormones. Stable isotope labeling with L-Tyrosine-d2 can be used to trace its metabolic fate and investigate the synthesis rates of these molecules.

Caption: Overview of major metabolic pathways involving L-Tyrosine.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

Stable isotope labeling with L-Tyrosine-d2 presents a viable, though less documented, approach for quantitative proteomics compared to its D-isomer counterpart. The methodologies outlined in this guide, primarily adapted from D-Tyrosine-d2 protocols, provide a solid foundation for researchers to design and implement experiments for studying protein turnover, metabolic flux, and signaling pathways. Careful optimization of labeling conditions and awareness of the potential challenges are critical for obtaining accurate and reproducible results. As research in this area progresses, the specific applications and protocols for L-Tyrosine-d2 are expected to become more established, further expanding the toolkit for quantitative biology.

References

L-Tyrosine-d2 as a Tracer in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the principles of utilizing stable isotope-labeled L-Tyrosine for metabolic tracing are well-established, specific documentation and published studies on the precise use of L-Tyrosine-d2-2 are limited in publicly accessible literature. This guide is therefore based on established methodologies for closely related L-Tyrosine isotopologues (e.g., L-Tyrosine-d4, ¹³C-L-Tyrosine) and provides a comprehensive framework for the application of this compound in metabolic pathway analysis.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a critical precursor to a host of biologically vital molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][3] The study of its metabolic pathways is crucial for understanding a range of physiological and pathological processes. Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics in vivo and in vitro.[4] L-Tyrosine-d2, a deuterated form of L-Tyrosine, serves as an effective tracer for these purposes. When introduced into a biological system, its metabolic fate can be tracked using mass spectrometry, providing a dynamic picture of tyrosine metabolism. This guide offers an in-depth overview of the application of L-Tyrosine-d2 as a tracer, complete with data presentation, experimental protocols, and pathway visualizations.

Core Principles of L-Tyrosine-d2 Tracing

The fundamental principle behind using L-Tyrosine-d2 as a tracer is the ability to distinguish it from its endogenous, unlabeled counterpart by its mass. The two deuterium atoms increase the molecular weight of L-Tyrosine by approximately 2 Da. This mass shift allows for its detection and quantification, along with its downstream metabolites, using mass spectrometry (MS). By measuring the rate of appearance of the deuterium label in various metabolites, researchers can calculate the flux through specific metabolic pathways.

Applications in Metabolic Research and Drug Development:

-

Quantifying Catecholamine Synthesis: Tracking the incorporation of deuterium from L-Tyrosine-d2 into dopamine, norepinephrine, and epinephrine provides a direct measure of the rate of catecholamine biosynthesis. This is invaluable for research in neurology, endocrinology, and pharmacology.

-

Investigating Thyroid Hormone Production: The synthesis of thyroxine (T4) and triiodothyronine (T3) involves the iodination of tyrosine residues on the thyroglobulin protein.[1] L-Tyrosine-d2 can be used to trace the incorporation of tyrosine into these hormones, offering insights into thyroid function and the effects of therapeutic interventions.

-

Elucidating Tyrosine Catabolism: The degradation of tyrosine is a complex pathway, and defects in this pathway can lead to metabolic disorders such as tyrosinemia.[5][6] Tracing the metabolism of L-Tyrosine-d2 can help to identify bottlenecks and dysregulations in its catabolism.

-

Drug Development: Understanding how a drug candidate affects the metabolism of key precursors like tyrosine is essential. L-Tyrosine-d2 tracing can be employed in preclinical and clinical studies to assess the on-target and off-target metabolic effects of new therapeutic agents.

Data Presentation

The following tables present representative quantitative data from studies that have utilized stable isotope-labeled tyrosine to investigate metabolic pathways. While not specific to this compound, these data illustrate the types of quantitative outcomes that can be obtained from such tracer studies.

Table 1: Representative Kinetic Data of Phenylalanine to Tyrosine Conversion

| Parameter | Value (mg/kg/day) | Isotope Used | Study Population |

| Phenylalanine Hydroxylation Rate | 4.73 +/- 7.34 | L-[1-¹³C]phenylalanine | Healthy Men |

| Tyrosine Oxidation Rate | Varies with intake | L-[1-¹³C]tyrosine | Healthy Adults |

| Whole-body Tyrosine Balance | Negative at low intake | L-[1-¹³C]tyrosine | Healthy Adults |

Data adapted from studies on aromatic amino acid requirements and may not directly reflect this compound kinetics.[7][8][9]

Table 2: Representative LC-MS/MS Parameters for Tyrosine Quantification

| Parameter | Value |

| LC Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 1.0 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Unlabeled Tyrosine) | m/z 182.2 → 136.1 |

| MRM Transition (Hypothetical L-Tyrosine-d2) | m/z 184.2 → 138.1 |

These are typical parameters and require optimization for specific instrumentation and experimental conditions.[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a deuterated L-Tyrosine tracer. These are generalized protocols and should be adapted and optimized for specific research questions and experimental systems.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the incorporation of L-Tyrosine-d2 into intracellular metabolites and proteins in a cell culture model.

Materials:

-

Cell line of interest

-

Standard cell culture medium

-

Tyrosine-free cell culture medium

-

L-Tyrosine-d2

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Methanol, ice-cold

-

Microcentrifuge tubes

-

Cell scraper

Procedure:

-

Cell Culture: Culture cells to approximately 70-80% confluency in standard medium.

-